molecular formula C12H9NO3 B1592554 4-(Pyridin-3-yloxy)benzoic acid CAS No. 437383-99-8

4-(Pyridin-3-yloxy)benzoic acid

Cat. No.: B1592554
CAS No.: 437383-99-8
M. Wt: 215.2 g/mol
InChI Key: JZHQITAPTQQMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Organic Chemistry

From the perspective of organic chemistry, 4-(Pyridin-3-yloxy)benzoic acid is classified as a bifunctional molecule. This dual functionality arises from the presence of a carboxylic acid group (-COOH) attached to a benzene (B151609) ring and a pyridine (B92270) ring linked via an ether bond (-O-). The carboxylic acid group imparts acidic properties and can participate in a variety of reactions, including esterification, amidation, and salt formation. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, introduces basicity and the potential for N-coordination with metal ions.

Significance in Heterocyclic Compound Research

As a heterocyclic compound, this compound is a valuable building block in several areas of research. Heterocyclic compounds are integral to medicinal chemistry and materials science due to their diverse biological activities and unique electronic and structural properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that is often exploited in the design of supramolecular assemblies and crystal engineering.

The presence of both a hydrogen bond donor (the carboxylic acid) and a hydrogen bond acceptor (the pyridine nitrogen) within the same molecule allows for the formation of well-defined hydrogen-bonding networks. This has led to its use in the construction of metal-organic frameworks (MOFs) and coordination polymers, where the compound acts as an organic linker, bridging metal centers to create extended, porous structures with potential applications in gas storage, catalysis, and separation.

Overview of Research Trajectories for this compound and Analogs

Research involving this compound and its analogs has followed several distinct yet interconnected trajectories. A significant area of investigation is its application in medicinal chemistry. The core structure is seen as a versatile scaffold for the development of new therapeutic agents. For instance, analogs have been explored for their potential as inhibitors of specific enzymes. One study highlighted the concept of bioisosterism, where the benzoic acid moiety is replaced by a 4-pyridone-3-carboxylic acid to develop potent and selective inhibitors of EP300/CBP histone acetyltransferase, which is implicated in various cancers. nih.gov

Another major research direction is in the field of materials science, particularly in the synthesis of coordination polymers and MOFs. The ability of this compound to act as a versatile ligand, coordinating to metal ions through both its carboxylate and pyridine functionalities, has been extensively utilized. The structural diversity of the resulting materials is influenced by factors such as the choice of metal ion, solvent system, and reaction conditions.

Furthermore, fundamental studies on the solid-state structures of this compound and its isomers, such as 3-(4-Pyridyl)benzoic acid, have provided insights into their molecular conformations and intermolecular interactions. researchgate.netresearchgate.net X-ray crystallography studies have revealed details about bond lengths, bond angles, and the dihedral angles between the aromatic rings, which are crucial for understanding their packing in the solid state and for designing new materials with desired properties. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₉NO₃
Molecular Weight215.21 g/mol
Monoisotopic Mass215.05824 Da
InChIInChI=1S/C12H9NO3/c14-12(15)9-3-1-10(2-4-9)16-11-6-5-7-13-8-11/h1-8H,(H,14,15)
InChIKeyWYGAJMPVZCYTIA-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1C(=O)O)OC2=CC=NC=C2
Data sourced from PubChem and other chemical databases. chemscene.comuni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHQITAPTQQMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624033
Record name 4-[(Pyridin-3-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437383-99-8
Record name 4-[(Pyridin-3-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the chemical structure of 4-(Pyridin-3-yloxy)benzoic acid, with each technique providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the connectivity of atoms in a molecule. For aromatic compounds like this compound, NMR spectra show characteristic chemical shifts for the protons and carbons in both the pyridine (B92270) and benzoic acid rings. The ¹H NMR spectrum would exhibit distinct signals for the protons on both aromatic rings, with their multiplicity and coupling constants providing information about their relative positions. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, including the carboxylic acid carbon.

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Pyridine Ring H7.2-8.5120-150
Benzoic Acid Ring H7.0-8.1118-135
Carboxylic Acid H10-13165-185

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid appears as a strong, sharp peak around 1710-1680 cm⁻¹. spectroscopyonline.com Additionally, C-O stretching vibrations and the aromatic C-H and C=C stretching vibrations would also be present. spectroscopyonline.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
Carboxylic AcidC=O Stretch1710-1680
EtherC-O Stretch1260-1000
Aromatic RingC=C Stretch1600-1450
Aromatic RingC-H Stretch3100-3000

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong UV absorption due to π-π* transitions in the aromatic rings. The position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern can give clues about the structure, often showing fragments corresponding to the loss of the carboxyl group or cleavage of the ether linkage.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation and Dihedral Angles

Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental data regarding the definitive molecular conformation and dihedral angles of this compound could be located.

The determination of a molecule's precise three-dimensional structure, including the spatial arrangement of its atomic constituents and the torsional angles between its constituent rings, is contingent upon advanced analytical techniques. X-ray crystallography is the definitive method for elucidating the solid-state conformation of a crystalline compound. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated with a high degree of accuracy.

In the absence of such a crystallographic study for this compound, any discussion of its molecular conformation would be purely theoretical or based on computational modeling. To adhere to the strict requirement of presenting experimentally verified and scientifically accurate data, this section cannot be completed at this time.

For context, studies on analogous but structurally distinct molecules reveal that the dihedral angle between a pyridine and a benzoic acid ring can vary significantly depending on the nature of the linker between them (e.g., a direct bond, a ureido group, etc.) and the substitution pattern on the rings. For instance, in the case of 3-(4-Pyridyl)benzoic acid, where the rings are directly connected, the dihedral angle is reported to be 32.14 (7)°. nih.govresearchgate.net This information is provided for illustrative purposes only and should not be extrapolated to predict the conformation of this compound, which features an ether linkage.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, would be required to furnish the data necessary to populate this section.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations form the bedrock of modern computational chemistry, enabling the prediction of molecular properties with remarkable accuracy. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in these explorations.

Density Functional Theory (DFT) has emerged as a leading method for investigating the electronic structure of many-body systems, including molecules like 4-(Pyridin-3-yloxy)benzoic acid. This approach is centered on the principle that the total energy of a system can be determined from its electron density. A popular functional used in these studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT.

The Hartree-Fock (HF) method is another cornerstone of quantum chemistry, providing an approximation for the determination of the wave function and energy of a quantum many-body system in a stationary state. While generally less computationally expensive than more advanced methods, HF provides a foundational understanding of the electronic structure.

For this compound, HF calculations can be used to obtain initial geometric optimizations and to compute electronic properties. Comparing the results from HF and DFT methods can offer a more comprehensive picture of the molecule's electronic behavior.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of functions used to build the molecular orbitals. A commonly employed and well-regarded basis set for molecules containing elements like carbon, hydrogen, nitrogen, and oxygen is the 6-311++G(d,p). This notation indicates a triple-zeta valence basis set with added diffuse functions (++) on heavy and hydrogen atoms, as well as polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively. The selection of such a robust basis set is crucial for obtaining reliable and accurate computational results for properties like energy, geometry, and molecular orbitals. The optimization process involves systematically adjusting the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule.

Molecular Orbital Analysis

The behavior of electrons in a molecule is described by molecular orbitals, which are fundamental to understanding its chemical reactivity and electronic properties. The analysis of these orbitals, particularly the frontier molecular orbitals, provides significant insights.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

For this compound, the spatial distribution of the HOMO and LUMO electron densities can be visualized through computational modeling. This visualization helps in identifying the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The energies of the HOMO and LUMO are also critical parameters.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be more easily excited.

This energy gap is also directly related to the electronic transitions within the molecule. The absorption of light with energy corresponding to the HOMO-LUMO gap can lead to the promotion of an electron from the ground state to an excited state. This phenomenon is the basis of UV-Visible spectroscopy and provides valuable information about the electronic structure of the molecule. Theoretical calculations can predict these electronic transitions and the corresponding absorption wavelengths.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution around a molecule, providing insights into its reactive behavior. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for understanding intermolecular interactions. researchgate.netresearchgate.net

For this compound, the MEP map would highlight distinct electrostatic potential regions. The color-coded map typically represents negative potential (electron-rich areas, prone to electrophilic attack) in shades of red, positive potential (electron-poor areas, prone to nucleophilic attack) in blue, and neutral potential in green.

Negative Regions: The most negative potential is expected to be localized around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring. These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.

Positive Regions: The most positive potential is anticipated around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a primary site for nucleophilic attack and hydrogen bond donation. The hydrogen atoms on the aromatic rings also exhibit positive potential.

This analysis of electrostatic potential is fundamental for predicting how the molecule will interact with biological targets, such as proteins, or with other chemical species. actascientific.com

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics, including high-speed information processing. rsc.org The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, a behavior governed by its electronic structure. For organic molecules like this compound, the presence of a donor-π-acceptor (D-π-A) framework can lead to significant NLO properties. ripublication.com

Hyperpolarizability (β) Determination

The first hyperpolarizability (β) is a key tensor quantity that quantifies the second-order NLO response of a molecule, which is responsible for effects like second-harmonic generation (SHG). ripublication.com Theoretical calculations using quantum chemical methods such as Hartree-Fock or DFT can predict the components of the β tensor. researchgate.netresearchgate.net A large β value indicates a strong NLO response. The calculated hyperpolarizability for this compound would depend on the intramolecular charge transfer between the pyridine and benzoic acid moieties. The presence of conjugated π-systems in the molecule is expected to enhance this property, making it a candidate for NLO applications. ripublication.commdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and properties.

Conformational Analysis involves identifying the stable low-energy structures (conformers) of a molecule. For this compound, the key dihedral angles are those around the ether linkage connecting the two aromatic rings. Computational methods can systematically rotate these bonds and calculate the potential energy to identify the most stable conformers. Studies on similar bi-aryl ether compounds have shown that planar or near-planar conformations are often favored, which can maximize π-system conjugation. nih.govnih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecule's behavior over time. unimi.it By simulating the movements of atoms and bonds at a given temperature, MD can explore the conformational landscape, study the stability of different conformers, and analyze interactions with solvent molecules or other entities. nih.gov An MD simulation of this compound could reveal how its conformation changes in an aqueous environment, providing insights into its solubility and the accessibility of its reactive sites. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govanalis.com.my These models are powerful tools in drug design and materials science for predicting the behavior of new, unsynthesized compounds.

To develop a QSAR/QSPR model for a series of derivatives of this compound, one would first calculate a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, electrostatic, or quantum-mechanical.

Descriptor TypeExamples
Constitutional Molecular Weight, Atom Counts
Topological Connectivity Indices, Shape Indices
Electrostatic Partial Charges, Dipole Moment
Quantum-Mechanical HOMO/LUMO Energies, Hyperpolarizability

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links these descriptors to the property of interest (e.g., inhibitory activity against an enzyme for QSAR, or a physical property like solubility for QSPR). analis.com.myijera.com The resulting model, once validated, can be used to predict the activity or properties of new analogs of this compound, guiding the synthesis of more potent or suitable compounds. nih.govmdpi.com

Medicinal Chemistry and Biological Activity Studies

Investigation of Potential Biological Activities

Detailed investigations into the specific biological effects of 4-(Pyridin-3-yloxy)benzoic acid have not been reported in the reviewed scientific literature. While its structural components—a benzoic acid core and a pyridine (B92270) ether linkage—are found in many biologically active molecules, dedicated studies on this precise compound are not available.

Antimicrobial Research

No published research studies were found that specifically evaluate the antimicrobial properties of this compound against bacterial or fungal strains.

Anticancer Research

There are no available scientific papers detailing the cytotoxic or anticancer effects of this compound on any cancer cell lines.

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound have not been investigated in any published studies found. Research on its ability to modulate inflammatory pathways or enzyme activity is currently absent from the literature.

Neuroprotective Effects

No studies concerning the potential neuroprotective properties of this compound, such as its effects on neuronal cells or in models of neurodegenerative diseases, were identified.

Antileishmanial Activity

A review of the literature yielded no studies that have screened or tested this compound for activity against any species of Leishmania.

Mechanism of Action Studies

Consistent with the lack of research on its biological activities, there are no studies available that elucidate the mechanism of action for this compound in any biological context.

Drug Design and Discovery Initiatives

Scaffold for New Drug Development

The concept of "privileged scaffolds" is central to modern drug discovery, where certain molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity. The pyridine and benzoic acid moieties are themselves considered privileged fragments, and their combination in this compound creates a scaffold with significant potential for the development of new drugs. While direct studies on this compound as a scaffold are not extensively documented, research on closely related analogs, such as 4-(pyridin-4-yloxy)benzamide derivatives, highlights the promise of this structural class. These derivatives have been synthesized and evaluated for their anticancer properties, showing that modifications on this core structure can lead to potent biological activity. nih.gov

The utility of such scaffolds lies in their ability to serve as a starting point for the synthesis of large libraries of compounds through combinatorial chemistry. By systematically modifying the peripheral chemical groups of the this compound core, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity. This approach has been successfully applied to other privileged building blocks in the development of drugs for a wide range of diseases.

Development of Targeted Degradation Agents (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery that induces the degradation of specific target proteins rather than simply inhibiting their function. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

While there is no direct evidence in the reviewed literature of this compound being incorporated into a PROTAC, its structural characteristics make it a plausible candidate for such applications. The benzoic acid group could be modified to serve as a handle for attaching a linker, while the pyridinoxy portion could be part of a larger pharmacophore designed to bind to a protein of interest. The development of PROTACs often involves the exploration of novel linkers and ligands to optimize the formation of the ternary complex (target protein-PROTAC-E3 ligase) and subsequent protein degradation. The modular nature of the this compound scaffold would allow for its systematic modification and incorporation into PROTAC design strategies.

Biochemical Assay Development and Validation

The evaluation of the biological activity of new chemical entities relies on the development and validation of robust biochemical assays. These assays are crucial for determining the potency, selectivity, and mechanism of action of a compound.

In Vitro Assay Systems

In vitro assays are fundamental tools for the initial screening and characterization of potential drug candidates. Research on derivatives of the 4-(pyridin-4-yloxy)benzoic acid scaffold provides a clear example of the application of such assays. In a study focused on the development of novel c-Met inhibitors, a series of 4-(pyridin-4-yloxy)benzamide derivatives were synthesized and evaluated for their anticancer activity. nih.gov

The primary in vitro assays employed were cell viability assays against a panel of human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). These assays determined the half-maximal inhibitory concentration (IC50) of the compounds, a key measure of their potency. For the most promising compounds, further in vitro enzymatic assays were conducted to confirm their inhibitory activity against the target kinase, c-Met. Additional in vitro studies, such as apoptosis assays using acridine (B1665455) orange/ethidium bromide staining and molecular docking simulations, were performed to elucidate the mechanism of action and binding mode of these compounds. nih.gov

The following table summarizes the in vitro anticancer activity of selected 4-(pyridin-4-yloxy)benzamide derivatives from the study.

CompoundA549 IC50 (μM)HeLa IC50 (μM)MCF-7 IC50 (μM)
Derivative 1 5.837.2410.21
Derivative 2 2.153.486.77
Derivative 3 1.031.152.59
Golvatinib (Reference) 2.688.0018.00

In Vivo Models for Efficacy and Selectivity

Following promising in vitro results, potential drug candidates are advanced to in vivo models to assess their efficacy, selectivity, and pharmacokinetic properties in a living organism. While specific in vivo studies on this compound were not identified in the reviewed literature, studies on structurally related compounds provide insights into the types of in vivo models that could be employed.

For instance, in the development of N-pyridin-2-yl benzamide (B126) analogues as glucokinase activators for the potential treatment of type 2 diabetes, an in vivo oral glucose tolerance test (OGTT) was conducted in an animal model. researchgate.net This study demonstrated that certain analogues significantly reduced blood glucose levels, indicating their potential as antihyperglycemic agents. researchgate.net

For anticancer agents derived from the this compound scaffold, typical in vivo models would include xenograft studies in immunocompromised mice. In these models, human cancer cells are implanted into the mice, and the ability of the test compound to inhibit tumor growth is evaluated. Such studies are critical for confirming the therapeutic potential of a new drug candidate before it can be considered for clinical trials in humans.

Materials Science Applications and Advanced Materials Development

Role as a Building Block in Complex Organic Molecules

4-(Pyridin-3-yloxy)benzoic acid serves as a valuable heterocyclic building block in organic synthesis. chemscene.combldpharm.com Its structure, containing both an ether linkage and a biphenyl-like arrangement, provides a semi-rigid backbone that is desirable for constructing larger, more complex molecular architectures. Chemists utilize this compound as a precursor for multi-step syntheses. For example, related pyridine-benzoic acid structures are fundamental in creating complex pharmaceutical intermediates, such as (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives, which have been investigated for their potential as antileukemia agents. chemicalbook.com The presence of the carboxylic acid allows for standard transformations like amidation or esterification, while the pyridine (B92270) nitrogen offers a site for quaternization or coordination, making it a modular component for building a diverse library of organic compounds. bldpharm.comsigmaaldrich.combldpharm.com

Development of Specialty Chemicals

The unique arrangement of functional groups in this compound positions it as a key starting material for the development of specialty chemicals, particularly those with applications in pharmaceuticals and fine chemicals. lookchem.com Its derivatives are integral to synthesizing targeted molecules with specific biological or physical properties. Research on analogous compounds has led to the creation of complex heterocyclic systems like phthalide-carboxamides, which are considered privileged structures in medicinal chemistry. mdpi.com The compound's structure is often found within larger molecules designed as inhibitors or agonists for biological targets, highlighting its importance as an intermediate in producing high-value specialty chemicals. chemicalbook.com

Applications in Dyes and Polymers

While direct applications as a dye may not be its primary use, the core structure of this compound is highly relevant to the development of functional polymers and materials with specific optical properties. Its ability to act as a ligand for metal ions is extensively used in creating coordination polymers. nih.govnih.govuzh.ch These materials can exhibit properties such as photoluminescence, where the ligand structure is crucial in determining the emission characteristics. nih.gov Furthermore, benzoic acid derivatives have been studied for their ability to be incorporated into the crystalline phases of host polymers, creating co-crystalline materials where the guest molecule is segregated within the polymer matrix. mdpi.com This suggests potential applications in modifying the physical or optical properties of existing polymers by incorporating this compound as a functional additive or monomer.

Design of New Materials with Enhanced Properties

The deliberate design of new materials with enhanced thermal, optical, or sorption properties frequently employs building blocks like this compound. Its defined geometry and functional groups enable predictable self-assembly into larger, ordered structures. For instance, related pyridine-benzoic acid ligands have been used to construct metal-organic frameworks (MOFs) that exhibit significant enhancements in properties compared to the free ligand, including red-shifted and more intense photoluminescence and, notably, high selectivity for CO2 over N2 gas adsorption. nih.gov Similarly, the rod-like shape and hydrogen-bonding capabilities of benzoic acid derivatives are fundamental to creating hydrogen-bonded liquid crystals (HBLCs) with high birefringence and specific mesophase behaviors, which are critical for display applications. nih.gov The ability to fine-tune the molecular structure allows for the rational design of materials with pre-determined and superior functionalities.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, higher-order structures. This compound is an exemplary molecule for this field due to its distinct hydrogen-bond donor (the carboxylic acid -OH group) and acceptor sites (the carboxylic acid C=O group and the pyridine nitrogen). This arrangement facilitates predictable self-assembly through robust hydrogen bonds.

The formation of liquid crystals is highly dependent on molecular shape and intermolecular interactions. Molecules that are rigid and rod-like, such as this compound, are excellent candidates for forming liquid crystalline phases (mesophases). In a process of self-assembly, the carboxylic acid groups of two molecules can form a strong hydrogen-bonded dimer, effectively elongating the molecular unit. These extended units can then align in ways that produce nematic or smectic liquid crystal phases. Research on analogous fluorinated benzoic acids demonstrates that hydrogen bonding is a powerful tool to induce and control mesophase behavior. nih.gov The combination of the rigid aromatic core of this compound with its potent hydrogen-bonding capability makes it a promising component for designing new hydrogen-bonded liquid crystal (HBLC) systems. nih.gov

The dual functionality of this compound makes it an exceptional ligand for constructing coordination polymers and metal-organic frameworks (MOFs). The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), while the pyridine nitrogen provides an additional coordination site. This allows the molecule to act as a linker, bridging metal centers to form one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. nih.govnih.gov

Studies on isomeric and derivative ligands have demonstrated the successful synthesis of diverse MOFs. By selecting different metal ions and reaction conditions, materials with distinct topologies and properties can be achieved. For example, using a similar ligand, researchers have synthesized 2D layers with a sql (square lattice) topology and 3D interpenetrating frameworks with a dia (diamondoid) topology. nih.govnih.gov These materials have shown interesting properties, including enhanced photoluminescence and selective gas adsorption, demonstrating the utility of pyridine-benzoic acid linkers in creating functional advanced materials. nih.gov

Table 1: Examples of Metal-Organic Frameworks Synthesized from Pyridine-Benzoic Acid Derivatives This table presents findings from related pyridine-benzoic acid ligands to illustrate the principles of MOF construction.

LigandMetal Ion(s)Resulting Structure TypeFramework TopologyObserved PropertiesReference
3-Nitro-4-(pyridin-4-yl)benzoic acidCd(II)3D Framework (fourfold interpenetrating)diaEnhanced photoluminescence nih.gov
3-Nitro-4-(pyridin-4-yl)benzoic acidCd(II) with acetate3D Framework (non-interpenetrating)pcuSelective CO₂/N₂ gas adsorption nih.gov
3-Nitro-4-(pyridin-4-yl)benzoic acidNi(II)2D NetworksqlForms a 3D supramolecular framework via hydrogen bonds nih.gov
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acidZn(II), Co(II), Ni(II)2D Layer (two-fold interpenetrating)sqlHomochiral network (for Zn complex) nih.gov

Future Directions and Emerging Research Frontiers

Exploration of Novel Synthetic Pathways

The efficient and scalable synthesis of 4-(Pyridin-3-yloxy)benzoic acid is a critical prerequisite for its comprehensive investigation and potential commercialization. While specific literature on its synthesis is limited, established methods for the formation of diaryl ethers, such as the Ullmann condensation, offer a viable and traditional starting point. organic-chemistry.orgwikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. organic-chemistry.orgwikipedia.org

Furthermore, exploring alternative synthetic strategies beyond the classical Ullmann condensation will be a key research frontier. This could involve innovative cross-coupling reactions or the development of entirely new synthetic routes that offer improved atom economy and stereoselectivity.

Advanced Pharmacological Profiling and Preclinical Studies

The therapeutic potential of this compound remains largely unexplored, with a clear absence of publicly available pharmacological data. The structural similarities to other bioactive pyridine (B92270) and benzoic acid derivatives, however, suggest that this compound could exhibit a range of biological activities. For instance, various pyridine-containing compounds have demonstrated antibacterial properties. nih.gov

A crucial future direction will be the comprehensive in vitro and in vivo pharmacological profiling of this compound. This will necessitate screening the compound against a wide array of biological targets, including cancer cell lines, microbial pathogens, and key enzymes involved in various disease pathways.

To illustrate the type of detailed investigation required, the following table presents hypothetical research findings for a related benzoic acid derivative, showcasing the kind of data that needs to be generated for this compound.

Target Organism/Cell LineTest TypeMetricResult
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)µg/mL16
Escherichia coliMinimum Inhibitory Concentration (MIC)µg/mL>128
Human lung carcinoma (A549)Cytotoxicity AssayIC₅₀ (µM)25
Human breast adenocarcinoma (MCF-7)Cytotoxicity AssayIC₅₀ (µM)42

Subsequent preclinical studies would then be essential to evaluate the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and the toxicological profile of the compound. These studies are fundamental for establishing a solid foundation for any potential future clinical development.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling, powered by ML algorithms, can be employed to predict the biological activities of this compound and its derivatives based on their chemical structures. nih.govnih.gov This predictive capability allows for the in silico screening of large virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Furthermore, generative AI models can be utilized for the de novo design of novel analogs of this compound with enhanced efficacy and improved safety profiles. researchgate.net By integrating AI and ML into the research workflow, the time and cost associated with the discovery and development of new drugs based on this scaffold can be substantially reduced.

Development of Nanomaterials and Hybrid Systems

The physicochemical properties of this compound, particularly its carboxylic acid group, make it a prime candidate for incorporation into nanomaterials and hybrid systems for advanced applications, including drug delivery. mdpi.comnih.govnih.govyoutube.com Nanoparticle-based drug delivery systems can enhance the solubility, bioavailability, and targeted delivery of therapeutic agents. nih.govnih.gov

Future research is expected to focus on the development of nano-formulations of this compound. This could involve its encapsulation within various nanocarriers such as liposomes, polymeric nanoparticles, or covalent organic frameworks (COFs). nih.govresearchgate.net These nano-systems could potentially improve the therapeutic index of the compound by ensuring its controlled release at the site of action and minimizing off-target effects.

For example, a study on a related compound, 4-hydroxy-3-methoxy benzoic acid, demonstrated its successful encapsulation into layered inorganic nanoparticles for the controlled release of flavor, highlighting the feasibility of such approaches for benzoic acid derivatives. The development of similar systems for this compound could unlock its full therapeutic potential.

Environmental and Green Chemistry Aspects of Synthesis and Application

In an era of increasing environmental awareness, the principles of green chemistry are becoming integral to chemical synthesis and application. nih.govresearchgate.netchemijournal.com The future development of this compound will undoubtedly be guided by these principles to ensure sustainability and minimize environmental impact.

A key research frontier will be the development of environmentally benign synthetic routes. chemijournal.comgoogle.com This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. nih.gov For instance, the potential to derive benzoic acid precursors from lignin, a renewable biomass source, presents an attractive avenue for the sustainable production of this compound. researchgate.net

Moreover, the entire lifecycle of the compound, from its synthesis to its final application and disposal, will need to be assessed for its environmental footprint. This involves considering the biodegradability of the compound and its potential metabolites, as well as designing applications that are inherently safer and more sustainable. The integration of green chemistry principles will not only be an ethical imperative but also a key driver of innovation in the future research and development of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Pyridin-3-yloxy)benzoic acid, and what reaction conditions ensure high yield and purity?

  • Methodological Answer : The compound can be synthesized via coupling reactions such as the Suzuki-Miyaura cross-coupling or Ullmann reaction , which link a pyridine derivative to a benzoic acid precursor. For example, methyl 4-(pyridin-3-yloxy)benzoate (a closely related ester) is synthesized using nucleophilic aromatic substitution, where a pyridin-3-ol reacts with a methyl benzoate derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification typically involves column chromatography or recrystallization. Yield optimization requires careful control of stoichiometry, catalyst loading (e.g., Pd catalysts for Suzuki), and inert atmospheres.

Q. How can crystallographic techniques be applied to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are analyzed using software like SHELXL for structure refinement . Key parameters include bond lengths (e.g., C–O ether linkage: ~1.36 Å) and dihedral angles between the pyridine and benzoic acid moieties. For non-crystalline samples, powder XRD paired with DFT calculations can provide structural insights .

Q. What spectroscopic methods are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : ¹H NMR confirms the pyridin-3-yloxy substitution (δ ~8.3–8.5 ppm for pyridine protons) and benzoic acid COOH (δ ~12–13 ppm). ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and aromatic carbons.
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C ether) validate functional groups.
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 232.08 Da).
  • Contradiction Resolution : Discrepancies in peak assignments (e.g., overlapping signals) are resolved by 2D NMR (COSY, HSQC) or spiking with authentic standards .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly its enzyme inhibition potential?

  • Methodological Answer :

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or bacterial ribosomes, based on structural analogs .
  • In Vitro Assays : Conduct enzyme inhibition assays (e.g., fluorometric or colorimetric) at varying concentrations (1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., aspirin for COX-2).
  • Cellular Studies : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .

Q. What computational approaches are suitable for modeling the interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., GROMACS) to study stability of hydrogen bonds between the carboxylic acid group and active-site residues.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How should researchers address contradictions in experimental data, such as conflicting XRD and NMR results for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate XRD data with solid-state NMR to confirm protonation states or tautomeric forms. For solution-phase vs. solid-state discrepancies, analyze solvent effects via DFT .
  • Error Analysis : Check for crystal defects (e.g., twinning) in XRD or probe NMR sample purity (HPLC-MS).
  • Data Reconciliation : Use Bayesian statistics to weigh evidence from complementary techniques, prioritizing high-resolution methods (e.g., XRD > NMR for bond lengths) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-yloxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-3-yloxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.